molecular formula C9H15N3O2 B13494712 Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate

Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate

Cat. No.: B13494712
M. Wt: 197.23 g/mol
InChI Key: SBPRPFYYGAIDRJ-UHFFFAOYSA-N
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Description

Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate is an organic compound featuring a tert-butyl ester group attached to a cyclobutane ring with an azido group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate typically involves the reaction of a cyclobutane derivative with an azide source under specific conditions. One common method includes the use of tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate as a starting material, which undergoes nucleophilic substitution with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or manganese dioxide (MnO2).

Major Products Formed

Scientific Research Applications

Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole linkages. This reactivity is harnessed in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1r,3r)-3-azidocyclobutane-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for applications in click chemistry. This sets it apart from similar compounds that lack the azido functionality .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

tert-butyl 3-azidocyclobutane-1-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-4-7(5-6)11-12-10/h6-7H,4-5H2,1-3H3

InChI Key

SBPRPFYYGAIDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)N=[N+]=[N-]

Origin of Product

United States

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